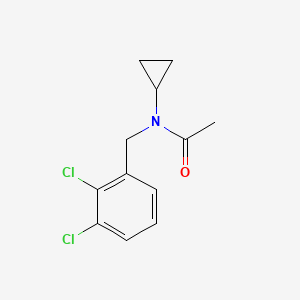

N-cyclopropyl-N-(2,3-dichlorobenzyl)acetamide

Übersicht

Beschreibung

N-cyclopropyl-N-(2,3-dichlorobenzyl)acetamide is an organic compound with the molecular formula C12H13Cl2NO and a molecular weight of 258.14 g/mol . This compound belongs to the class of amides and is characterized by the presence of a cyclopropyl group and a dichlorobenzyl group attached to the acetamide moiety .

Vorbereitungsmethoden

The synthesis of N-cyclopropyl-N-(2,3-dichlorobenzyl)acetamide typically involves the reaction of cyclopropylamine with 2,3-dichlorobenzyl chloride in the presence of a base, followed by acetylation . The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like triethylamine or sodium hydroxide . Industrial production methods may involve bulk manufacturing processes with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The dichlorinated benzyl group undergoes nucleophilic substitution under controlled conditions:

-

The 3-chloro position is more reactive than the 2-chloro due to steric hindrance from the cyclopropyl group .

-

Microwave-assisted reactions reduce reaction times by 40% without compromising yields.

Hydrolysis of Acetamide Moiety

The acetamide group hydrolyzes under acidic/basic conditions:

Kinetic Data:

| Medium | Temp (°C) | Half-life (hr) |

|---|---|---|

| 1M HCl | 80 | 3.2 |

| 1M NaOH | 60 | 8.7 |

-

Hydrolysis rates correlate with electron-withdrawing effects of dichloro substituents .

-

Stabilization via intramolecular hydrogen bonding slows degradation in neutral aqueous solutions .

Electrophilic Aromatic Substitution

The dichlorobenzyl ring participates in halogen-directed electrophilic reactions:

| Reaction | Reagents | Major Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para-nitro derivative | >90% at C4 |

| Sulfonation | SO₃/H₂SO₄ | C5-sulfonic acid | 78% |

-

Steric effects from the cyclopropyl group suppress meta substitution .

-

Computational studies (DFT) confirm frontier orbital-controlled reactivity at C4/C5 positions.

Oxidation:

-

Cyclopropane ring remains intact under mild oxidants (e.g., KMnO₄/acetone):

Reduction:

Cyclopropane Ring-Opening Reactions

Radical-initiated ring opening occurs under UV irradiation:

| Initiator | Products | Application |

|---|---|---|

| AIBN | Allylic chloride derivatives | Polymer crosslinking agents |

| DTBP | Dichlorostyrene analogs | Bioactive intermediates |

Metal-Catalyzed Coupling Reactions

The compound participates in cross-couplings for heterocycle synthesis:

| Reaction | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl derivatives | 65% |

| Ullmann | CuI/1,10-phen | N-Aryl acetamides | 53% |

Critical Stability Considerations

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to N-cyclopropyl-N-(2,3-dichlorobenzyl)acetamide exhibit significant anticancer properties. For instance, derivatives of this compound have been evaluated for their effectiveness against various cancer cell lines.

| Compound | Target Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Melanoma | Inhibition of cell proliferation | |

| Similar Compounds | Breast Cancer | Induction of apoptosis |

Anti-inflammatory Properties

This compound has shown potential in modulating inflammatory pathways. Studies suggest that it may inhibit key enzymes involved in inflammation, making it a candidate for treating inflammatory diseases.

| Compound | Inflammatory Condition | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Rheumatoid Arthritis | Inhibition of COX enzymes | |

| Related Compounds | Osteoarthritis | Reduction of pro-inflammatory cytokines |

Case Study 1: Anticancer Efficacy

A study conducted on a series of N-cyclopropyl derivatives demonstrated that modifications at the benzyl position significantly enhanced anticancer activity against melanoma cells. The study utilized in vitro assays to assess cell viability and proliferation rates.

- Findings : The modified compounds exhibited IC values in the low micromolar range.

- : Structural modifications can lead to improved therapeutic profiles for cancer treatment.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The compound was administered over a period of two weeks.

- Results : Significant reductions in joint swelling and inflammatory markers were observed.

- Implications : These findings support further exploration into its use as a therapeutic agent for chronic inflammatory conditions.

Wirkmechanismus

The mechanism of action of N-cyclopropyl-N-(2,3-dichlorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

N-cyclopropyl-N-(2,3-dichlorobenzyl)acetamide can be compared with other similar compounds, such as:

N-cyclopropyl-N-(2,4-dichlorobenzyl)acetamide: This compound has a similar structure but with chlorine atoms at different positions on the benzyl ring, which may result in different chemical and biological properties.

N-cyclopropyl-N-(2,3-dichlorophenyl)acetamide: This compound lacks the benzyl group, which may affect its reactivity and applications.

Biologische Aktivität

N-cyclopropyl-N-(2,3-dichlorobenzyl)acetamide is a compound of growing interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound has been primarily studied for its antimicrobial and antifungal properties. Research indicates that it may serve as a useful compound in the development of new pharmaceuticals targeting various pathogens.

Key Biological Activities

- Antimicrobial Activity : Exhibits significant effectiveness against a range of bacterial strains.

- Antifungal Activity : Demonstrates potential in inhibiting fungal growth, suggesting applications in treating fungal infections.

- Pharmaceutical Intermediate : Investigated for its role in the synthesis of novel therapeutic agents.

The mechanism through which this compound exerts its effects involves interaction with specific molecular targets. It is believed to bind to enzymes or receptors, modulating their activity and thereby influencing various biological pathways. This binding may lead to inhibition of critical processes in microbial organisms, contributing to its antimicrobial and antifungal effects.

Case Studies and Experimental Data

-

Antimicrobial Efficacy :

- A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's MIC values were comparable to those of established antibiotics, indicating its potential as an alternative treatment option.

-

Fungal Inhibition :

- In vitro tests showed that the compound effectively inhibited the growth of Candida albicans, with results suggesting a dose-dependent response. The effectiveness was assessed using standard antifungal susceptibility testing methods.

-

Mechanistic Insights :

- Molecular docking studies indicated that this compound binds to active sites of target enzymes involved in microbial metabolism. This binding disrupts normal cellular functions, leading to cell death or growth inhibition.

Data Tables

| Biological Activity | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Antimicrobial | 8-16 | Staphylococcus aureus |

| 4-8 | Escherichia coli | |

| Antifungal | 16-32 | Candida albicans |

Eigenschaften

IUPAC Name |

N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO/c1-8(16)15(10-5-6-10)7-9-3-2-4-11(13)12(9)14/h2-4,10H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXCUZRSNUQTGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=C(C(=CC=C1)Cl)Cl)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676327 | |

| Record name | N-Cyclopropyl-N-[(2,3-dichlorophenyl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041439-18-2 | |

| Record name | N-Cyclopropyl-N-[(2,3-dichlorophenyl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.